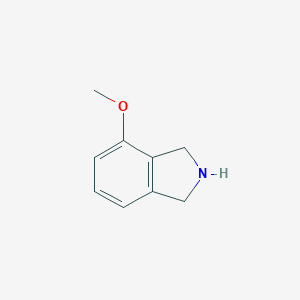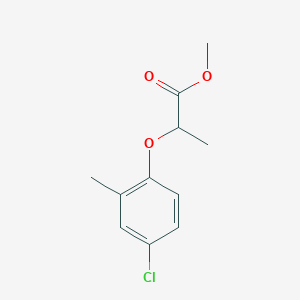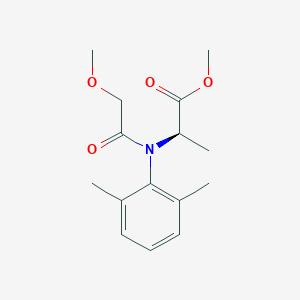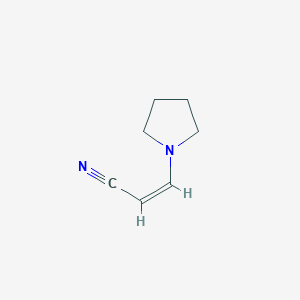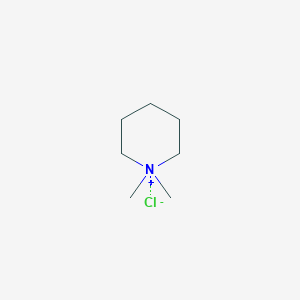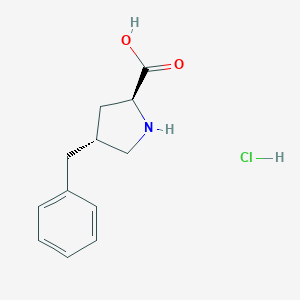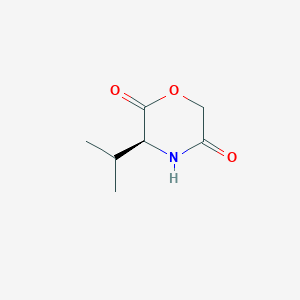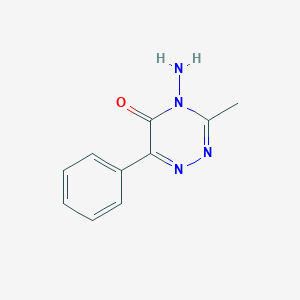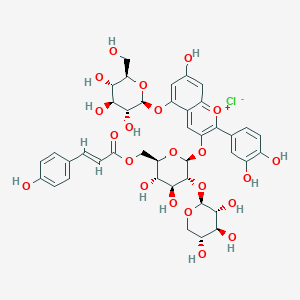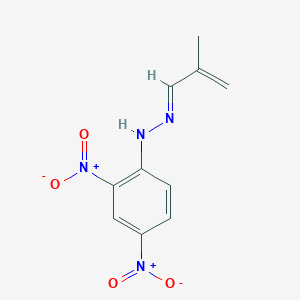
甲基丙烯醛-2,4-二硝基苯肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methacrolein-2,4-dinitrophenylhydrazone, commonly known as Methacrolein-2,4-DNPH, is a derivative of methacrolein. It is formed by the reaction of methacrolein with 2,4-dinitrophenylhydrazine. This compound is primarily used in analytical chemistry for the detection and quantification of aldehydes and ketones due to its ability to form stable hydrazones .
科学研究应用
Methacrolein-2,4-dinitrophenylhydrazone is widely used in scientific research, particularly in:
Analytical Chemistry: For the detection and quantification of aldehydes and ketones in environmental samples, food products, and biological fluids.
Environmental Monitoring: Used to monitor air quality by detecting carbonyl compounds in the atmosphere.
Industrial Applications: Employed in quality control processes to ensure the purity of chemical products.
Biological Studies: Utilized in the study of metabolic pathways involving aldehydes and ketones
作用机制
Target of Action
Methacrolein-2,4-DNPH, also known as Methacrolein-2,4-dinitrophenylhydrazone, is a derivative of Methacrolein It’s known that dnph derivatives are commonly used in the analysis of aldehydes and ketones .
Mode of Action
It’s known that dnph derivatives, including methacrolein-2,4-dnph, are used in the derivatization of carbonyl compounds for their detection and analysis . The DNPH moiety reacts with the carbonyl group to form a hydrazone, which can be detected and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection .
Biochemical Pathways
Methacrolein, the parent compound, is known to be involved in the selective oxidation of isobutane to methacrylic acid and methacrolein .
Result of Action
As a dnph derivative, it’s used in the analysis of aldehydes and ketones, aiding in the detection and quantification of these compounds in various environmental matrices .
Action Environment
Methacrolein-2,4-DNPH is used as an analytical standard in environmental applications
准备方法
Synthetic Routes and Reaction Conditions: Methacrolein-2,4-dinitrophenylhydrazone is synthesized by reacting methacrolein with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically involves dissolving 2,4-dinitrophenylhydrazine in a solvent such as acetonitrile or ethanol, followed by the addition of methacrolein. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for Methacrolein-2,4-dinitrophenylhydrazone are not extensively documented, the general approach involves large-scale synthesis using the same principles as the laboratory preparation. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反应分析
Types of Reactions: Methacrolein-2,4-dinitrophenylhydrazone primarily undergoes reactions typical of hydrazones. These include:
Oxidation: Methacrolein-2,4-dinitrophenylhydrazone can be oxidized to form corresponding oxides.
Reduction: It can be reduced back to methacrolein and 2,4-dinitrophenylhydrazine under specific conditions.
Substitution: The hydrazone group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Corresponding oxides of methacrolein-2,4-dinitrophenylhydrazone.
Reduction: Methacrolein and 2,4-dinitrophenylhydrazine.
Substitution: Various substituted hydrazones depending on the nucleophile used.
相似化合物的比较
- Acetaldehyde-2,4-dinitrophenylhydrazone
- Benzaldehyde-2,4-dinitrophenylhydrazone
- Acrolein-2,4-dinitrophenylhydrazone
- Propionaldehyde-2,4-dinitrophenylhydrazone
Comparison: Methacrolein-2,4-dinitrophenylhydrazone is unique due to its specific reactivity with methacrolein, a compound with both aldehyde and alkene functionalities. This dual reactivity allows for more versatile applications in analytical chemistry compared to other similar compounds that may only react with simple aldehydes or ketones .
属性
CAS 编号 |
5077-73-6 |
|---|---|
分子式 |
C10H10N4O4 |
分子量 |
250.21 g/mol |
IUPAC 名称 |
N-[(Z)-2-methylprop-2-enylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C10H10N4O4/c1-7(2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-6,12H,1H2,2H3/b11-6- |
InChI 键 |
TUBWWZMXYOKKNG-WDZFZDKYSA-N |
SMILES |
CC(=C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
手性 SMILES |
CC(=C)/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC(=C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
5077-73-6 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of using methacrolein-2,4-DNPH in the analysis of diacetyl?
A: Methacrolein-2,4-DNPH serves as an internal standard in the described analytical method [, ]. This means a known amount of methacrolein-2,4-DNPH is added to the air samples after collection.
Q2: Why is this method important for workplace safety?
A: Diacetyl is a volatile organic compound linked to severe respiratory problems, particularly in occupational settings [, ]. This method provides a validated way to measure diacetyl levels in the air, ensuring they are below established occupational exposure limits (OELs). This is critical for protecting worker health and safety in industries where diacetyl exposure is a concern.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



